

Valeriotetrate C: A Technical Overview of its Discovery and Natural Source

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Compound of Interest

Compound Name: Valeriotetrate C

Cat. No.: B1162202

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This technical guide provides an in-depth overview of the discovery, natural source, and structural elucidation of **Valeriotetrate C**, a complex iridoid natural product. The information is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers interested in this class of compounds.

Discovery and Natural Source

Valeriotetrate C is a naturally occurring iridoid, a class of monoterpenoids known for their diverse biological activities. It was first reported as being isolated from the medicinal plants *Valeriana jatamansi* Jones (also known as Indian Valerian) and *Valeriana officinalis*.^{[1][2][3]} These plants, belonging to the Caprifoliaceae family, have a long history of use in traditional medicine for treating anxiety, insomnia, and other neurological conditions.

Initial reports identifying the natural source of **Valeriotetrate C** were later accompanied by a crucial structural revision. A 2010 publication in the *Journal of Natural Products* re-examined the structures of several chlorinated iridoids from *Valeriana* species, including **Valeriotetrate C**, based on X-ray analysis and chemical transformation.^[1] This highlights the complexity of this class of molecules and the importance of rigorous spectroscopic analysis in their characterization. While some commercial suppliers have erroneously listed marine actinomycetes as a source, the primary scientific literature consistently points to *Valeriana* species as the origin of **Valeriotetrate C**.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structural determination of **Valeriotetrate C**, based on established methods for valepotriates from *Valeriana jatamansi*.

Extraction and Isolation

The isolation of **Valeriotetrate C** from *Valeriana jatamansi* roots and rhizomes typically involves a multi-step process:

- **Extraction:** The air-dried and powdered plant material is extracted with a polar solvent, most commonly 95% ethanol, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
- **Solvent Partitioning:** The crude ethanol extract is concentrated under reduced pressure, and the resulting residue is suspended in water and partitioned successively with solvents of increasing polarity. A common partitioning scheme involves using ethyl acetate followed by n-butanol. The iridoids, including **Valeriotetrate C**, are typically enriched in the ethyl acetate fraction.
- **Chromatographic Purification:** The bioactive ethyl acetate fraction is then subjected to multiple rounds of column chromatography to isolate the individual compounds. This often involves:
 - **Silica Gel Column Chromatography:** The fraction is separated using a gradient of solvents, such as petroleum ether-acetone, to yield several sub-fractions.
 - **MCI Gel Column Chromatography:** Further purification of the enriched sub-fractions can be achieved using MCI gel with a methanol-water gradient.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification to obtain highly pure **Valeriotetrate C** is often accomplished using preparative HPLC.

Structure Elucidation

The definitive structure of **Valeriotetrate C** was established through a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule. The structural revision of **Valeriotetrate C** relied heavily on this technique.^[1]

Quantitative Data

The following tables summarize the key quantitative data for **Valeriotetrate C**.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	$\text{C}_{37}\text{H}_{58}\text{O}_{15}$
Molecular Weight	742.85 g/mol
CAS Number	904891-20-9
Class	Iridoid (Valepotriate)

Table 2: Spectroscopic Data (^{13}C and ^1H NMR)

Note: The complete and definitive NMR data is found in the supporting information of the primary literature, which was not publicly accessible. The following is a generalized representation of the expected signals for a molecule of this class.

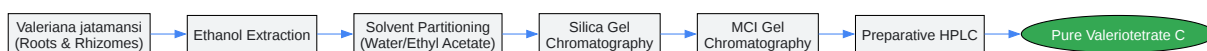
Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, Multiplicity, J in Hz)
1	~90-100	~5.5-6.0 (d, J=~8-10)
3	~140-150	~6.5-7.0 (s)
4	~110-120	-
5	~135-145	-
6	~115-125	~5.7-6.2 (dd)
7	~70-80	~5.0-5.5 (d)
8	~80-90	-
9	~40-50	~2.5-3.0 (m)
10	~60-70	~4.0-4.5 (m)
11	~60-70	~4.0-4.5 (m)
Esters	~170-175	-
Esters	-	~0.8-2.5 (various)

Biological Activity

Valeriotetrate C is reported to exhibit neuroprotective activity.[4] Other related valepotriates isolated from *Valeriana jatamansi* have shown a range of biological effects, including cytotoxicity against various cancer cell lines and activity as N-type calcium channel antagonists, which is consistent with the traditional use of the plant for pain relief.[1] Further research is needed to fully elucidate the specific biological targets and mechanisms of action of **Valeriotetrate C**.

Visualizations

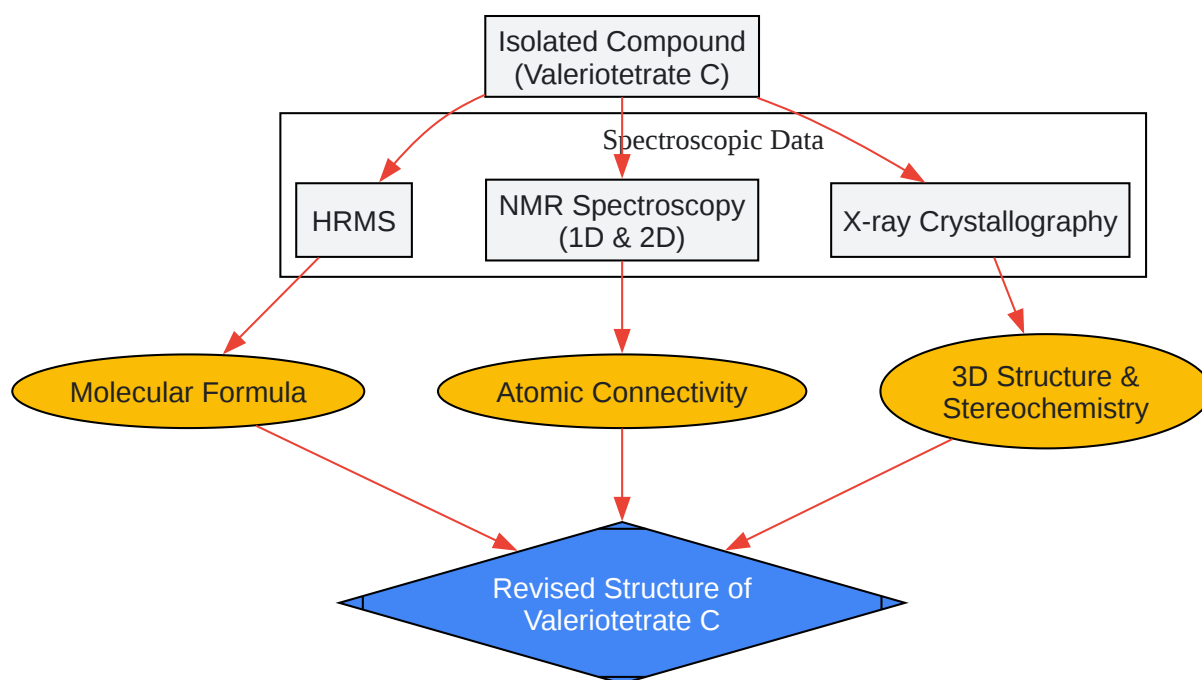
Experimental Workflow for Valeriotetrate C Isolation



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Caption: Generalized workflow for the isolation of **Valeriotetrate C**.

Logical Relationship of Structural Elucidation



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Caption: Logical flow of spectroscopic data for structure elucidation.

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